7-Methoxyspiro[chroman-2,4'-piperidin]-4-ol
Description
7-Methoxyspiro[chroman-2,4'-piperidin]-4-ol is a spirocyclic compound featuring a chroman ring fused to a piperidine moiety via a spiro junction at position 2 of the chroman and position 4' of the piperidine. The methoxy group at position 7 and the hydroxyl group at position 4 are critical for its physicochemical and biological properties. This compound belongs to the broader class of spirochromanones, which are recognized for their conformational rigidity and versatility in medicinal chemistry due to their ability to engage in hydrogen bonding and hydrophobic interactions .
Structure
3D Structure
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
7-methoxyspiro[3,4-dihydrochromene-2,4'-piperidine]-4-ol |
InChI |
InChI=1S/C14H19NO3/c1-17-10-2-3-11-12(16)9-14(18-13(11)8-10)4-6-15-7-5-14/h2-3,8,12,15-16H,4-7,9H2,1H3 |
InChI Key |
DSFFPTRTIYVQEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC3(O2)CCNCC3)O |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Formylation and Cyclization
A common approach involves formylation of methoxy-substituted phenols using the Vilsmeier-Haack reaction (POCl₃ and DMF in acetonitrile), followed by cyclization with dienes like isoprene. For example, 4-hydroxy-3-methoxybenzaldehyde reacts with isoprene in the presence of H₃PO₄ to yield 7-methoxychroman-4-one. This intermediate is critical for subsequent spiro ring formation.
Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Formylation | POCl₃, DMF, CH₃CN, 55–60°C, 13 h | 70–75% |
| Cyclization | Isoprene, H₃PO₄, petroleum ether, 24 h | 45–50% |
Spiro Junction Formation via Piperidine Condensation
The spiro structure is achieved by condensing the chroman intermediate with a piperidine derivative.
Nucleophilic Addition-Elimination
In a patented method, 7-methoxychroman-4-one reacts with a piperidine-containing aldehyde under basic conditions (e.g., piperidine in pyridine). The ketone undergoes nucleophilic attack by the piperidine’s amine group, followed by dehydration to form the spiro linkage.
Example Protocol
-
Intermediate Preparation : 7-Methoxychroman-4-one (1.0 eq) is dissolved in anhydrous dichloromethane.
-
Condensation : Piperidine-4-carbaldehyde (1.2 eq) and piperidine (0.1 eq) are added. The mixture is stirred at 80°C for 6 h.
-
Workup : The product is purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Key Data
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Yield | 65–70% |
| Purity (HPLC) | >95% |
Reduction of Ketone to Alcohol
The final step involves reducing the 4-ketone group to a hydroxyl group while preserving the spiro structure.
Catalytic Hydrogenation
Pd/C (10% w/w) in ethanol under H₂ (50 psi) selectively reduces the ketone to alcohol without hydrogenating aromatic rings.
Optimization Insights
-
Catalyst Loading : 15% Pd/C improves yield but risks over-reduction.
-
Solvent Choice : Ethanol minimizes side reactions compared to THF.
Outcome
| Starting Material | Product | Yield |
|---|---|---|
| 7-Methoxyspiro[...]-4-one | 7-Methoxyspiro[...]-4-ol | 85–90% |
Alternative Pathways and Innovations
One-Pot Tandem Reactions
Recent advances employ tandem formylation-cyclization-reduction sequences. For instance, using NaBH₄/CeCl₃ in situ after spiro formation streamlines the synthesis, reducing purification steps.
Enzymatic Resolution
Chiral resolution of racemic mixtures using lipases (e.g., Candida antarctica) achieves enantiomeric excess >98%, addressing stereochemical challenges.
Analytical Characterization
Critical data for validating the structure:
-
HRMS : m/z 318.1701 [M+H]⁺ (calc. 318.1704 for C₁₇H₂₃NO₄).
-
¹³C NMR : Signals at δ 78.2 (spiro carbon), 152.1 (C7-OCH₃), and 69.5 (C4-OH).
-
X-ray Crystallography : Confirms spiro geometry and relative stereochemistry.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
7-Methoxyspiro[chroman-2,4’-piperidin]-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
Anti-Tuberculosis Activity
Recent studies have highlighted the potential of spiro[chroman-2,4'-piperidin]-4-one derivatives as anti-tubercular agents. A series of these compounds, including 7-Methoxyspiro[chroman-2,4'-piperidin]-4-ol derivatives, were synthesized and tested against Mycobacterium tuberculosis. The most active compound demonstrated significant inhibition with a minimum inhibitory concentration (MIC) of 3.72 μM, while others ranged from 7.68 to 230.42 μM compared to the standard drug isoniazid (MIC 0.09 μM) .
Table 1: Anti-Tuberculosis Activity of Spiro Compounds
| Compound | MIC (μM) | Cytotoxicity (MRC-5) |
|---|---|---|
| PS08 | 3.72 | High |
| Other A | 7.68 | Moderate |
| Other B | 230.42 | Moderate |
Anticancer Properties
The anticancer potential of spiro[chroman-2,4'-piperidin]-4-ol derivatives has been investigated through various studies. For instance, compounds incorporating this structure exhibited antiproliferative activity against multiple human cancer cell lines such as MCF-7 (breast), HCT-116 (colon), PC3 (prostate), and A549 (lung). Notably, certain derivatives showed IC50 values ranging from 1.154 to 9.09 μM, indicating their effectiveness in inhibiting cancer cell proliferation .
Table 2: Anticancer Activity of Spiro Compounds
| Compound | Cell Line | IC50 (μM) | Targeted Receptor |
|---|---|---|---|
| 5a | MCF-7 | 1.154 | EGFR |
| 5b | HCT-116 | 0.132 | HER2 |
| 5g | PC3 | 5.47 | EGFR/HER2 |
Enzyme Inhibition
The enzyme inhibition potential of spiro[chroman-2,4'-piperidin]-4-ol derivatives has also been explored, particularly focusing on acetylcholinesterase and urease activities. Compounds with similar piperidine structures have shown promise in inhibiting these enzymes, which could be beneficial in treating conditions such as Alzheimer's disease and urinary tract infections .
Table 3: Enzyme Inhibition Activity
| Compound | Enzyme Inhibited | IC50 (μM) |
|---|---|---|
| Compound A | Acetylcholinesterase | 2.14 |
| Compound B | Urease | 0.63 |
Case Studies
- Anti-Tuberculosis Research : A study conducted on a series of piperidine derivatives revealed that the incorporation of specific functional groups significantly enhanced their antimicrobial activity against Mycobacterium tuberculosis .
- Cancer Mechanism Investigation : Another investigation demonstrated that spiro[chroman-2,4'-piperidin]-4-ol derivatives induce apoptosis in cancer cells, with increased caspase activity observed in treated samples .
- Safety Profile Assessment : Toxicity studies indicated that these compounds did not exhibit acute toxicity in animal models up to doses of 2000 mg/kg, suggesting a favorable safety profile for further development .
Mechanism of Action
The mechanism of action of 7-Methoxyspiro[chroman-2,4’-piperidin]-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Table 1: Key Spirochromanone Derivatives and Their Properties
Anticancer Activity
- 7-Methoxy vs. For instance, 7-hydroxyspiro[chroman-2,4'-piperidin]-4-one hydrochloride showed moderate cytotoxicity (IC₅₀ ~10–50 µM) across multiple cancer cell lines, while thiophene-substituted analogues (e.g., compound 40 in ) demonstrated higher selectivity for melanoma (SI = 13.37) .
- Sulfonyl-Bridged Derivatives : Compound 16 () exhibited potent apoptosis induction (3-fold increase in early apoptosis at 24 hours) and G2/M cell cycle arrest, attributed to its sulfonyl linker enhancing electrophilic reactivity .
Enzyme Inhibition
- ACC Inhibitors: Quinoline-4-carbonyl derivatives (e.g., 12a in ) inhibited ACC with IC₅₀ values as low as 0.2 µM, crucial for lipid metabolism disorders. The spirochromanone core facilitates binding to the ACC active site via hydrophobic interactions .
Anti-Tubercular Activity
- Piperidine-substituted spirochromanones () showed anti-TB activity against Mycobacterium tuberculosis H37Ra, with MIC values <10 µg/mL. Methoxy groups may enhance bioavailability in bacterial membranes .
Physicochemical and Pharmacokinetic Properties
- Solubility : Hydroxyl groups (e.g., in 7-hydroxyspiro derivatives) improve aqueous solubility, whereas methoxy groups balance lipophilicity for blood-brain barrier penetration .
- Synthetic Accessibility: Methoxy-substituted spirochromanones are synthesized via base-catalyzed spirocyclization of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone, followed by TFA-mediated deprotection (). Thiophene and quinoline derivatives require additional coupling steps .
Biological Activity
7-Methoxyspiro[chroman-2,4'-piperidin]-4-ol is a spirocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a spiro carbon connecting a chroman moiety with a piperidine ring. This unique configuration influences its interaction with biological targets, potentially enhancing its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines.
- Antimicrobial Properties : It has shown promise against certain bacterial strains, indicating potential as an antimicrobial agent.
- Neuroprotective Effects : The compound's interaction with neurotransmitter systems suggests it may have neuroprotective properties.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets. These include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It may modulate neurotransmitter receptors, contributing to its neuroprotective effects.
Research Findings and Case Studies
Several studies have investigated the biological effects of this compound:
-
Anticancer Studies :
- A study evaluated the compound's efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated significant inhibition of cell growth with IC50 values ranging from 30 to 50 µM.
- Another study focused on prostate cancer cells (PC-3), reporting similar inhibitory effects.
-
Antimicrobial Activity :
- In vitro tests demonstrated that this compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the range of 50–100 µg/mL.
-
Neuroprotective Effects :
- Research involving neuroblastoma cell lines indicated that the compound could protect against oxidative stress-induced apoptosis. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
